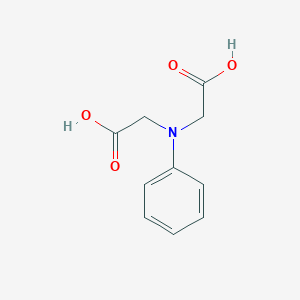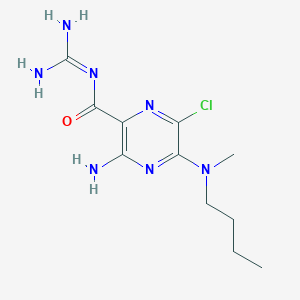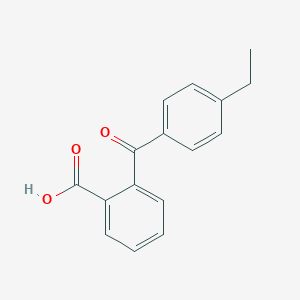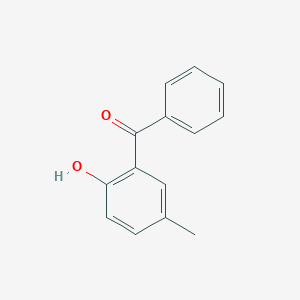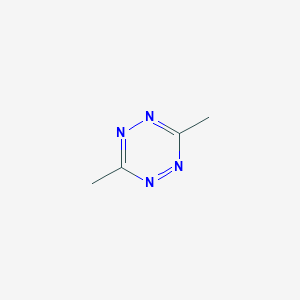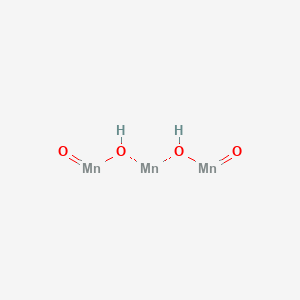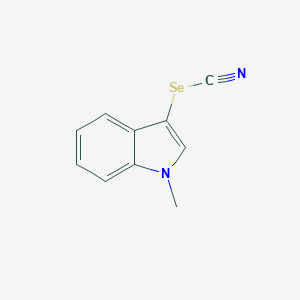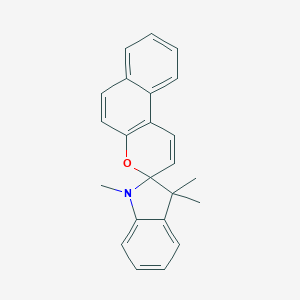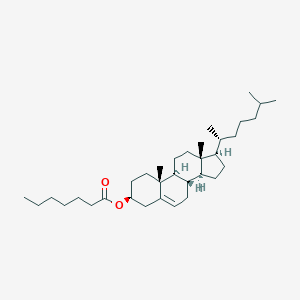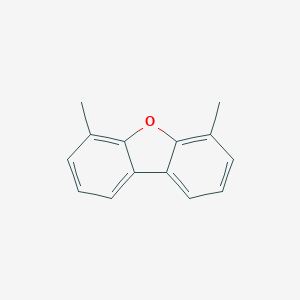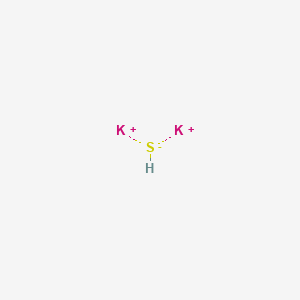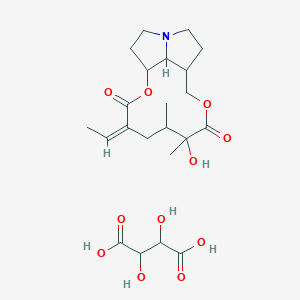
Platyphylline, tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platyphylline is a drug that is often used in the form of salts of organic bases . It is an active ingredient in various medications and is produced by companies like Dalkhimpharm . It is available in forms such as injectable and injection with a composition of Platyphylline Hydrogen Tartrate 2 mg/ml . It is classified under A03AX - other drugs for functional bowel disorders .
Synthesis Analysis
To prepare Platyphylline hydrotartrate, an alkaloid widely used in medicine, the above-ground part (grass) and roots of ragweed (Senecio platyphyllus) are used . The luminescent determination of platyphylline hydrotartrate is offered to use a complex of yttrium (III)–rutin in the presence of bovine serum albumin (BSA) .Molecular Structure Analysis
The molecular formula of Platyphylline is C18H27NO5 . When combined with tartrate to form Platyphylline tartrate, the molecular formula becomes C18H27NO5.C4H6O6 . The molecular weight of Platyphylline tartrate is 487.4975 .Chemical Reactions Analysis
It has been experimentally established that tartrate ions quench the luminescence intensity of the Y (III)–Rut complex in the presence of BSA . The luminescence spectrum of the Y (III)–Rut complex in the presence of BSA has a maximum at λ = 570 nm, in the presence of platyphylline hydrotartrate of luminescence intensity of the Y (III)–Rut complex decreases and the maximum luminescence shifts to the long wavelength region of the spectrum (λ = 590 nm) .Safety and Hazards
Platyphylline should be handled with care. In case of eye contact, it is recommended to flush eyes with water for at least 15 minutes . If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
特性
CAS番号 |
1257-59-6 |
|---|---|
分子式 |
C22H33NO11 |
分子量 |
487.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
InChI |
InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1 |
InChIキー |
AVLNKVCJJSEPHO-DJTRMNNZSA-N |
異性体SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
同義語 |
PLATYPHYLLINE BITARTRATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





